An In-depth Technical Guide to tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate
An In-depth Technical Guide to tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate
CAS Number: 2231675-56-0
This technical guide provides a comprehensive overview of tert-butyl 2-bromo-3,4-difluorobenzylcarbamate, a halogenated and protected benzylamine derivative of significant interest to researchers and professionals in drug discovery and medicinal chemistry. This document delves into its chemical properties, a proposed synthetic pathway with detailed experimental considerations, and its potential applications as a versatile building block in the synthesis of complex organic molecules.
Core Compound Profile
tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate is a synthetic organic compound featuring a difluorinated benzene ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc)-protected aminomethyl group. The presence of fluorine atoms can significantly modulate the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated building blocks highly valuable in pharmaceutical research.[1][2] The Boc protecting group offers a stable yet readily cleavable mask for the primary amine, facilitating multi-step synthetic sequences.[3][4]
| Property | Value | Source |
| CAS Number | 2231675-56-0 | [5] |
| Molecular Formula | C₁₂H₁₄BrF₂NO₂ | [5] |
| Molecular Weight | 322.15 g/mol | [5] |
| IUPAC Name | tert-butyl N-[(2-bromo-3,4-difluorophenyl)methyl]carbamate | N/A |
| Purity | Typically ≥95% | [6] |
Proposed Synthetic Pathway and Experimental Protocols
Caption: Proposed multi-step synthesis of tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate.
Step 1: Synthesis of 1-bromo-2,3-difluorotoluene
The synthesis of the starting material, 1-bromo-2,3-difluorotoluene, can be achieved through a multi-step process as outlined in patent CN117049938A, starting from 2,3,4-trifluoronitrobenzene.[7]
Protocol:
-
Nucleophilic Substitution: React 2,3,4-trifluoronitrobenzene with diethyl malonate in the presence of a base to yield diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate.[7]
-
Decarboxylation: The resulting malonate is then decarboxylated to afford 1,2-difluoro-3-methyl-4-nitrobenzene.[7]
-
Reduction: The nitro group is reduced to an amine to give 3,4-difluoro-2-methylaniline.[7]
-
Diazotization and Bromination: Finally, the aniline is converted to the target 1-bromo-2,3-difluorotoluene via a Sandmeyer-type reaction, involving diazotization with a nitrite source followed by treatment with a bromide salt.[7]
Causality of Experimental Choices: This route is chosen due to the specific regioselectivity required for the final product. Direct bromination of 2,3-difluorotoluene would likely lead to a mixture of isomers.
Step 2: Benzylic Bromination to 2-bromo-1-(bromomethyl)-3,4-difluorobenzene
The benzylic position of 1-bromo-2,3-difluorotoluene is selectively brominated using N-bromosuccinimide (NBS) under radical conditions.
Protocol:
-
To a solution of 1-bromo-2,3-difluorotoluene in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane, add N-bromosuccinimide (1.0-1.1 equivalents).
-
Add a catalytic amount of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS or TLC. The reaction is typically irradiated with a UV lamp to facilitate radical initiation.[4][8][9][10]
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-bromo-1-(bromomethyl)-3,4-difluorobenzene, which can be purified by vacuum distillation or column chromatography.
Causality of Experimental Choices: NBS is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[10][11] The use of a radical initiator is essential to start the chain reaction.
Step 3: Amination to (2-bromo-3,4-difluorophenyl)methanamine
The benzylic bromide is converted to the corresponding primary amine. This can be achieved through various methods, including direct reaction with ammonia or via the Gabriel synthesis.
Protocol (Direct Amination):
-
Dissolve 2-bromo-1-(bromomethyl)-3,4-difluorobenzene in a suitable solvent such as THF or methanol.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol.
-
Stir the reaction in a sealed vessel at room temperature or with gentle heating.
-
Monitor the reaction until the starting material is consumed.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The resulting residue, containing the amine hydrobromide salt, is treated with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried and concentrated to afford (2-bromo-3,4-difluorophenyl)methanamine.
Causality of Experimental Choices: Direct amination is a straightforward method, although it can sometimes lead to over-alkylation. An alternative, the Gabriel synthesis (using potassium phthalimide followed by hydrolysis or hydrazinolysis), provides a cleaner route to the primary amine.
Step 4: Boc Protection
The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.
Protocol:
-
Dissolve (2-bromo-3,4-difluorophenyl)methanamine in a solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.
-
Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (1.1-1.5 equivalents).
-
To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) either neat or as a solution in the reaction solvent.
-
Stir the reaction at room temperature for several hours until the starting amine is fully consumed (monitored by TLC).
-
If using an aqueous co-solvent, perform an aqueous workup by extracting with an organic solvent. If in an organic solvent, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl 2-bromo-3,4-difluorobenzylcarbamate.
Causality of Experimental Choices: Boc₂O is the most common and efficient reagent for Boc protection. The use of a base is necessary to neutralize the acidic byproducts of the reaction and to deprotonate the ammonium salt that may form, thus facilitating the reaction.
Caption: Mechanism of Boc protection of the primary amine.
Physicochemical Properties and Characterization
Detailed experimental characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for tert-butyl 2-bromo-3,4-difluorobenzylcarbamate are not widely published in scientific literature. However, commercial suppliers typically provide this information upon request in their certificates of analysis.[5]
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The methylene protons (CH₂) adjacent to the nitrogen would likely appear as a doublet coupled to the NH proton. The aromatic protons would exhibit complex splitting patterns due to fluorine-hydrogen coupling. The NH proton would appear as a broad singlet or a triplet.
-
¹³C NMR: The spectrum would show signals for the quaternary carbon and the methyl carbons of the Boc group, the methylene carbon, and the carbons of the aromatic ring, with characteristic C-F coupling constants.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern for the presence of one bromine atom.
Applications in Drug Discovery and Development
tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The 2-bromo-3,4-difluorobenzyl moiety can be incorporated into lead compounds to enhance their pharmacological properties.
Potential Synthetic Applications:
-
Cross-Coupling Reactions: The bromine atom on the aromatic ring can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.
-
Intermediate for Heterocycle Synthesis: The protected amine and the bromo-substituent provide functionalities that can be used in the construction of heterocyclic ring systems, which are common scaffolds in many pharmaceuticals.
-
Deprotection and Further Functionalization: The Boc group can be easily removed under acidic conditions to liberate the primary amine, which can then be further functionalized, for example, by acylation, alkylation, or sulfonylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.
The strategic placement of two fluorine atoms and a bromine atom on the phenyl ring, combined with the versatile Boc-protected amine, makes this compound a highly attractive intermediate for the synthesis of novel therapeutic agents.
Safety, Handling, and Storage
Safety: As with all bromo-organic compounds, tert-butyl 2-bromo-3,4-difluorobenzylcarbamate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- BenchChem. (2025). The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers.
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Chad's Prep. (2021). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
- Chemia. (2022). Allylic position and benzylic position bromination: bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3.
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
- CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene. (2023).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
-
CP Lab Safety. (n.d.). tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate, 95% Purity, C12H14BrF2NO2, 100 mg. Retrieved from [Link]
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